L-Phenylalanine, N-[1-(N-L-isoleucyl-L-histidyl)-L-prolyl]-
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Overview
Description
Angiotensin I/II (5-8) is a peptide fragment derived from the larger angiotensin peptides, which are part of the renin-angiotensin-aldosterone system. This system plays a crucial role in regulating blood pressure and fluid balance in the body. Angiotensin I is converted to angiotensin II by the angiotensin-converting enzyme, and both peptides have significant physiological effects, including vasoconstriction and the stimulation of aldosterone release .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of angiotensin I/II (5-8) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds.
Deprotection Steps: Removing protecting groups from amino acids to allow for further coupling.
Cleavage from Resin: Using trifluoroacetic acid to cleave the peptide from the resin and remove side-chain protecting groups.
Industrial Production Methods: Industrial production of angiotensin peptides often involves large-scale solid-phase peptide synthesis, followed by purification techniques such as high-performance liquid chromatography. The peptides are then lyophilized to obtain a stable powder form .
Types of Reactions:
Oxidation: Angiotensin peptides can undergo oxidation, particularly at methionine residues, which can affect their biological activity.
Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol.
Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or β-mercaptoethanol.
Substitution: Amino acid derivatives and coupling reagents like N,N’-diisopropylcarbodiimide.
Major Products:
Oxidized Peptides: Peptides with oxidized methionine residues.
Reduced Peptides: Peptides with free thiol groups.
Substituted Peptides: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Angiotensin I/II (5-8) has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling pathways and its effects on various cell types.
Medicine: Studied for its potential therapeutic effects in conditions like hypertension and heart failure. .
Industry: Utilized in the production of diagnostic assays and as a standard in analytical techniques.
Mechanism of Action
Angiotensin I/II (5-8) exerts its effects by binding to specific receptors on the surface of target cells. The primary receptors involved are the angiotensin II type 1 and type 2 receptors. Binding to these receptors activates various intracellular signaling pathways, leading to:
Vasoconstriction: Constriction of blood vessels, increasing blood pressure.
Aldosterone Release: Stimulation of aldosterone secretion from the adrenal glands, promoting sodium and water retention.
Cellular Effects: Activation of signaling pathways that influence cell growth, inflammation, and fibrosis
Comparison with Similar Compounds
Angiotensin I: The precursor to angiotensin II, with similar but less potent effects.
Angiotensin II: The primary active form, with potent vasoconstrictive and aldosterone-stimulating effects.
Angiotensin-(1-7): A peptide with opposing effects to angiotensin II, promoting vasodilation and anti-inflammatory actions
Uniqueness: Angiotensin I/II (5-8) is unique in its specific sequence and the resulting biological activity. While it shares some functions with other angiotensin peptides, its distinct structure allows for targeted interactions with specific receptors and pathways, making it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
2-[[1-[2-[(2-amino-3-methylpentanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N6O5/c1-3-16(2)22(27)24(34)30-19(13-18-14-28-15-29-18)25(35)32-11-7-10-21(32)23(33)31-20(26(36)37)12-17-8-5-4-6-9-17/h4-6,8-9,14-16,19-22H,3,7,10-13,27H2,1-2H3,(H,28,29)(H,30,34)(H,31,33)(H,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGAHIIILDHXJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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